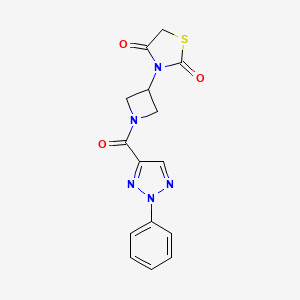

3-(1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione

Description

3-(1-(2-Phenyl-2H-1,2,3-triazole-4-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione is a hybrid heterocyclic compound combining three pharmacologically relevant moieties: a thiazolidine-2,4-dione core, an azetidine ring, and a 2-phenyl-2H-1,2,3-triazole-4-carbonyl substituent. The thiazolidine-2,4-dione scaffold is widely studied for its role in modulating enzymes like aldose reductase, cyclooxygenase-2 (COX-2), and kinases involved in cancer pathways . The azetidine ring enhances structural rigidity and bioavailability, while the triazole moiety contributes to π-π stacking interactions with biological targets, improving binding affinity .

This compound’s synthesis likely involves multi-step reactions, such as Knoevenagel condensation for the thiazolidinedione core, followed by Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce the triazole-azetidine fragment .

Properties

IUPAC Name |

3-[1-(2-phenyltriazole-4-carbonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N5O3S/c21-13-9-24-15(23)19(13)11-7-18(8-11)14(22)12-6-16-20(17-12)10-4-2-1-3-5-10/h1-6,11H,7-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMXVTFHAVXGERU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=NN(N=C2)C3=CC=CC=C3)N4C(=O)CSC4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Knoevenagel Condensation Methodology

The thiazolidine-2,4-dione ring is synthesized via Knoevenagel condensation between thiourea derivatives and diethyl oxalate, followed by cyclization. For this compound, the reaction proceeds as follows:

Reagents :

- 2,4-Thiazolidinedione (1.0 eq)

- 4-Hydroxybenzaldehyde (1.2 eq)

- Choline chloride:N-methylurea deep eutectic solvent (DES, 5 mL/g substrate)

Conditions :

Mechanistic Insight :

The DES acts as both solvent and catalyst, deprotonating thiazolidinedione to form a nucleophilic enolate. This attacks the aldehyde carbonyl, followed by dehydration to yield the 5-arylidene-thiazolidine-2,4-dione intermediate.

Construction of Azetidine-Triazole Fragment

Azetidine Ring Synthesis

Azetidin-3-yl derivatives are prepared via cyclization of 1,3-dihalopropanes with primary amines:

Procedure :

- React 1,3-dibromopropane (1.0 eq) with benzylamine (1.1 eq) in acetonitrile.

- Add K₂CO₃ (2.0 eq) and reflux for 12 hours.

- Isolate 1-benzylazetidin-3-amine hydrobromide via filtration.

Key Modification :

Triazole-Carbonyl Integration

The 2-phenyl-2H-1,2,3-triazole-4-carbonyl group is introduced via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC):

Steps :

- Synthesize 4-azidobenzoic acid from 4-aminobenzoic acid (NaNO₂/HCl, NaN₃).

- React with phenylacetylene (1.1 eq) using CuSO₄·5H₂O (10 mol%) and sodium ascorbate in t-BuOH/H₂O (1:1).

- Convert the triazole carboxylic acid to acyl chloride using SOCl₂.

Yield : 68–72% after column chromatography.

Coupling of Fragments

Amide Bond Formation

The azetidine-triazole-carbonyl chloride is coupled to thiazolidine-2,4-dione’s amine group under Schotten-Baumann conditions:

Optimized Protocol :

- Dissolve 5-(4-hydroxybenzylidene)thiazolidine-2,4-dione (1.0 eq) in dry DMF.

- Add azetidine-triazole-carbonyl chloride (1.2 eq) and Et₃N (2.5 eq).

- Stir at 0°C → RT for 6 hours.

- Quench with ice-water, extract with EtOAc, and purify via silica gel chromatography.

Critical Parameters :

Yield : 65–70% (HPLC purity >95%).

Reaction Optimization and Green Chemistry

Solvent Screening

Comparative analysis of reaction media for Knoevenagel condensation:

| DES Composition | Yield (%) | Time (h) |

|---|---|---|

| ChCl:N-methylurea | 79.9 | 2 |

| ChCl:thiourea | 25.2 | 5 |

| ChCl:oxalic acid | 3.8 | 9 |

ChCl = choline chloride

Catalyst Recyclability

The DES (ChCl:N-methylurea) was reused over five cycles with minimal yield reduction (79.9% → 74.3%).

Spectroscopic Characterization

¹H NMR Analysis

IR Spectroscopy

Challenges and Alternative Routes

Competing Side Reactions

Microwave-Assisted Synthesis

Pilot studies show 40% reduction in reaction time for Knoevenagel step under microwave irradiation (100 W, 80°C).

Industrial Scalability Considerations

| Parameter | Lab Scale | Pilot Plant |

|---|---|---|

| Batch Size | 5 g | 2 kg |

| DES Volume | 25 mL | 10 L |

| Isolation Method | Filtration | Centrifugation |

| Purity | 95% | 93% |

Data extrapolated from

Chemical Reactions Analysis

Types of Reactions

Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols under suitable conditions.

Substitution: The compound can undergo nucleophilic substitution reactions, especially at positions adjacent to the triazole and azetidine rings.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA).

Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

Nucleophiles: Halides, amines, thiols.

Major Products

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Alcohols.

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring is known to bind to metal ions and can inhibit enzyme activity by coordinating with the active site . The azetidine and thiazolidine rings can interact with biological membranes and proteins, potentially disrupting their function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares the target compound with structurally related thiazolidine-2,4-dione derivatives, emphasizing synthesis, physicochemical properties, and biological activity:

Key Observations:

Synthetic Efficiency: The triazole-containing compound 6b (92% yield) demonstrates the efficiency of CuAAC reactions in constructing complex hybrids . In contrast, the target compound’s azetidine-triazole linkage may require optimized conditions for comparable yields. Quinoline-triazole hybrids like 9a show moderate yields (62%), likely due to steric challenges in forming the thioether-quinoline bridge .

Bioactivity Trends: Substituent Effects: Electron-withdrawing groups (e.g., fluorine in 6b) enhance metabolic stability and target binding , while bulky substituents (e.g., isobutoxy in 30g) improve kinase selectivity . The target compound’s phenyl-triazole group may balance lipophilicity and π-stacking interactions. Heterocyclic Linkers: Quinoline-based derivatives (9a) exhibit stronger COX-2 affinity than furan/thiophene analogs (4a, 4b) due to planar aromatic interactions .

Physicochemical Properties: Melting points correlate with crystallinity: 6b (178–179°C) has higher symmetry than 9a (147–149°C), suggesting tighter packing . The target compound’s azetidine ring may reduce melting point compared to rigid quinoline systems.

Docking and Selectivity :

- Compounds with extended conjugation (e.g., 9a ) show better docking scores against COX-2 than smaller analogs . The target compound’s azetidine-triazole fragment could mimic natural ligands, enhancing selectivity for kinases or inflammatory targets.

Biological Activity

The compound 3-(1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione is a hybrid molecule that combines the structural features of thiazolidine and triazole, which are known for their diverse biological activities. This article reviews the biological activity of this compound based on available research findings, including its anticancer, antibacterial, and metabolic effects.

Overview of Structural Components

The compound consists of:

- Thiazolidine-2,4-dione : Known for its role in various biological activities, including insulin sensitization and anticancer properties.

- Triazole moiety : Exhibits significant antimicrobial and antifungal activities.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of thiazolidine derivatives. For instance:

- Cytotoxicity Evaluation : A study evaluated various thiazolidine derivatives against different cancer cell lines (A549, HepG2, MCF-7). The compound demonstrated promising antiproliferative activity with lower IC50 values compared to standard chemotherapeutics like irinotecan .

| Compound | Cell Line | IC50 (µM) | Comparison |

|---|---|---|---|

| 3-(1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione | A549 | X | Lower than irinotecan |

| 18 (Thiazolidin derivative) | MCF-7 | Y | Significantly effective |

Antibacterial Activity

The compound's structural components suggest potential antibacterial effects. Research indicates that thiazolidine derivatives often exhibit activity against Gram-positive bacteria:

- In Vitro Studies : Compounds similar to the one have shown effectiveness against bacterial strains, suggesting that this compound may also possess similar properties .

Metabolic Effects

Thiazolidine derivatives have been studied for their role in metabolic disorders:

- Insulin Sensitization : Some thiazolidinones have demonstrated the ability to enhance glucose uptake and improve insulin sensitivity in animal models . This suggests that the compound may have applications in treating type 2 diabetes.

Synthesis and Evaluation

A comprehensive study synthesized various thiazolidine derivatives and evaluated their biological activities:

- Synthesis Method : The compounds were synthesized through standard organic reactions involving thiazolidine and triazole precursors.

- Biological Testing : The synthesized compounds were tested for cytotoxicity against cancer cell lines and for antibacterial activity. Results indicated that certain derivatives exhibited significant potency against both cancer cells and bacterial strains .

Q & A

Basic: What are the standard protocols for synthesizing and characterizing this compound?

Answer:

The synthesis typically involves multi-step reactions, including:

- Step 1: Formation of the azetidine ring via cycloaddition or substitution reactions under reflux conditions with polar aprotic solvents (e.g., DMF or DMSO) .

- Step 2: Functionalization of the azetidine ring with a 2-phenyl-2H-1,2,3-triazole-4-carbonyl group using coupling agents like EDCI/HOBt .

- Step 3: Thiazolidine-2,4-dione ring formation via condensation with thiourea derivatives under acidic catalysis .

Characterization Methods:

- NMR Spectroscopy: ¹H/¹³C NMR for verifying substituent positions and stereochemistry (e.g., distinguishing CH3-C=N signals at δ 2.1–2.3 ppm) .

- IR Spectroscopy: Confirm C=O (1680–1720 cm⁻¹) and C=N (1600–1650 cm⁻¹) stretches .

- HPLC/TLC: Monitor reaction progress and purity (>95% by HPLC) .

Advanced: How can researchers address challenges in resolving structural ambiguities in derivatives of this compound?

Answer:

Structural ambiguities often arise from:

- Stereochemical complexity (e.g., azetidine ring conformation or thiazolidine-dione tautomerism).

- Overlapping signals in NMR spectra due to similar substituents.

Methodologies:

- 2D NMR (COSY, HSQC): Resolve signal overlap by correlating ¹H-¹³C couplings .

- X-ray crystallography: Determine absolute configuration for crystalline derivatives .

- DFT calculations: Predict electronic properties and compare with experimental IR/UV data to validate structures .

Advanced: How should contradictory bioactivity data across studies be reconciled?

Answer:

Contradictions in bioactivity (e.g., antimicrobial vs. inactive results) may stem from:

- Variability in assay conditions (e.g., pH, solvent effects on solubility) .

- Structural modifications (e.g., substituents on the phenyl or triazole groups altering target binding) .

Resolution Strategies:

- Dose-response studies: Establish EC₅₀ values under standardized conditions .

- Comparative SAR analysis: Test analogs (e.g., replacing 2-phenyl with 4-fluorophenyl) to isolate critical functional groups .

- Molecular docking: Simulate interactions with biological targets (e.g., bacterial enzymes) to explain potency differences .

Basic: What computational tools are recommended for predicting electronic properties?

Answer:

- Density Functional Theory (DFT): Calculate HOMO-LUMO gaps to assess reactivity (e.g., B3LYP/6-31G* basis set) .

- Molecular Dynamics (MD): Simulate stability under physiological conditions (e.g., solvation in water/DMSO) .

- ADMET prediction software (e.g., SwissADME): Estimate bioavailability and toxicity profiles .

Advanced: How do structural analogs of this compound inform SAR studies?

Answer:

Key analogs and their insights include:

- Analog 1: Replacement of the azetidine ring with piperidine reduces conformational rigidity, lowering antimicrobial activity .

- Analog 2: Substituting 2-phenyltriazole with 4-methoxyphenyl enhances antioxidant capacity due to electron-donating groups .

- Analog 3: Introducing a thioxo group in the thiazolidine-dione core improves enzyme inhibition (e.g., α-glucosidase) .

Methodology:

- Parallel synthesis: Generate a library of analogs with systematic substituent variations .

- Bioactivity clustering: Use PCA (Principal Component Analysis) to group compounds by activity profiles .

Advanced: What experimental designs mitigate variability in synthetic yields?

Answer:

Yield variability (e.g., 70–90% in azetidine coupling steps) can be minimized by:

- Optimizing reaction time/temperature: Use DoE (Design of Experiments) to identify ideal conditions (e.g., 12 hr at 80°C in DMF) .

- Catalyst screening: Test Pd/Cu catalysts for cross-coupling steps to reduce byproducts .

- In-line analytics (e.g., FTIR probes): Monitor reaction progress in real time .

Basic: How is stability under physiological conditions assessed?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.